molecular formula C6H10N2O2S2 B020834 5-(2-Aminoethyl)thiophene-2-sulfonamide CAS No. 109213-13-0

5-(2-Aminoethyl)thiophene-2-sulfonamide

Cat. No.: B020834
CAS No.: 109213-13-0
M. Wt: 206.3 g/mol
InChI Key: ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-ethylamine with sulfonyl chloride derivatives under basic conditions. Common reagents used in the synthesis include ammonium hydroxide, acetic anhydride, acetone, toluene, triethylamine, phosphorus pentachloride, ethyl acetate, phthalic anhydride, dichloromethane, and sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

Scientific Research Applications

5-(2-Aminoethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aminoethyl group can participate in electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Aminoethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides and aminoethyl-substituted heterocycles . Examples include:

  • 5-(2-Aminoethyl)thiophene-2-carboxamide
  • 5-(2-Aminoethyl)thiophene-2-sulfonic acid
  • 5-(2-Aminoethyl)thiophene-2-sulfonyl chloride

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and sulfonamide groups allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(2-Aminoethyl)thiophene-2-sulfonamide, also known as ATS (Aminoethyl Thiophene Sulfonamide), is a sulfonamide derivative notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10N2O2S2C_6H_{10}N_2O_2S_2 and a molecular weight of approximately 206.29 g/mol. It typically appears as a white to off-white crystalline powder and is soluble in water due to its hydrochloride salt form, which enhances bioavailability for pharmacological applications.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA9), an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. CA9 is particularly overexpressed in hypoxic tumor conditions, making it a target for cancer therapies. By inhibiting CA9, ATS may disrupt tumor cell survival and growth, presenting potential therapeutic benefits in oncology .

1. Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound effectively inhibits carbonic anhydrases, which are vital for various physiological processes. This inhibition can lead to therapeutic applications in conditions such as:

  • Glaucoma : By lowering intraocular pressure.
  • Edema : Through fluid regulation.
  • Cancer : As a potential treatment for tumors with high CA9 expression .

2. Anticancer Properties

Studies indicate that ATS has significant anticancer properties. For instance, in vitro experiments showed that ATS binds to CA9 under hypoxic conditions, enhancing its potential as a biomarker for colorectal cancer (CRC). The compound's binding affinity was correlated with tumor growth in xenograft models, suggesting its utility in cancer diagnostics and treatment .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Carbonic Anhydrase InhibitionInhibits CA9, impacting tumor growth and fluid regulation
Anticancer PropertiesEffective in binding CA9 under hypoxia; potential for CRC diagnostics
Antimicrobial ActivityPreliminary evidence suggests efficacy against certain pathogens

Case Study: Colorectal Cancer

In a study involving colorectal cancer patients, serum levels of CA9 were found to correlate with tumor levels of CA9 across different stages. The use of ATS as a radioisotope-labeled compound showed enhanced signal detection in tumors compared to controls, indicating its potential application in nuclear medicine imaging for CRC .

Properties

IUPAC Name

5-(2-aminoethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406974
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109213-13-0
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(2-Aminoethyl)thiophene-2-sulfonamide interact with its target and what are the downstream effects?

A1: this compound (ATS) targets Carbonic Anhydrase IX (CA9), an enzyme overexpressed in hypoxic conditions often found in solid tumors []. While the exact mechanism wasn't detailed in the study, sulfonamides are known CA9 inhibitors. By binding to CA9, ATS potentially disrupts the enzyme's activity, which could lead to a decrease in tumor cell survival and growth.

Q2: What is the relationship between serum CA9 levels and tumor CA9 expression in colorectal cancer patients?

A2: The study found a correlation between serum CA9 levels and tumor CA9 levels in different stages of colorectal cancer patients []. This suggests that measuring serum CA9 could be a potential tool for diagnosing CA9 expression in colorectal cancer clinical practice.

Q3: How effective was the indium-111 labeled ATS as a nuclear imaging probe for colorectal cancer in the study?

A3: The study used indium-111 labeled ATS in a mouse model with colorectal cancer. They observed a significantly enhanced radioisotope signal in the tumors of mice injected with the labeled ATS compared to the control group []. This suggests that radioisotope-labeled ATS could be a promising tool for nuclear medicine imaging in colorectal cancer.

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